Imidazo[1,2-a]pyridine-3-sulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUEMZJKJCAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560106 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112583-13-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates as sulfonylation reagents . This metal-free protocol provides an effective and straightforward approach to synthesizing biologically and synthetically useful 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives.
Another method involves a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH2Br (where R = CO2Et, CN, COPh, 4’-MeO-PhCO, and 4’-F-PhCO) . This method is convenient and novel, allowing for the efficient production of 3-substituted imidazo[1,2-a]pyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation protocols.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the C3 position.
Common Reagents and Conditions
Common reagents used in these reactions include sodium benzenesulfinates for sulfonylation, DMSO for formylation, and various electrophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of catalysts or metal-free protocols to facilitate the reactions.
Major Products
The major products formed from these reactions include 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives, 3-formyl imidazo[1,2-a]pyridine derivatives, and other substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Pharmacological Applications
1.1 TRPM8 Modulation
One of the significant applications of imidazo[1,2-a]pyridine-3-sulfonamide is its role as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is involved in sensing cold temperatures and mediating pain responses. Compounds in this category have shown efficacy in treating conditions such as:
- Inflammatory Pain
- Neuropathic Pain
- Cardiovascular Diseases aggravated by cold
- Pulmonary Diseases aggravated by cold
These compounds can act as antagonists to TRPM8, providing therapeutic benefits in managing pain and related disorders .
1.2 Antituberculosis Activity
Research has indicated that imidazo[1,2-a]pyridine compounds exhibit potential as antituberculosis agents. A specific compound, ND-8454, has been noted for its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The low cost of synthesis and high potency make these compounds attractive candidates for further development in tuberculosis therapy .
Antiviral Properties
Recent studies have explored the antiviral activities of mesoionic compounds derived from this compound. These compounds demonstrated significant efficacy against plant viruses, particularly Potato Virus Y (PVY). For instance, compound A33 showed curative and protective effects with activity levels surpassing those of commercial antiviral agents .
Synthesis and Chemical Properties
This compound can be synthesized through various methods that enhance its bioactivity and stability. The compound's structure allows for modifications that can lead to improved pharmacological properties:
- Stability : The compound exhibits high metabolic stability in biological assays.
- Synthetic Accessibility : The synthesis process is relatively straightforward and cost-effective compared to other pharmaceutical compounds .
Table 1: Summary of Pharmacological Studies on this compound
Case Study: Antituberculosis Efficacy
A study highlighted the effectiveness of imidazo[1,2-a]pyridine compounds against multi-drug resistant tuberculosis. The research indicated that these compounds could inhibit the progression from latent to active TB, showcasing their potential as a new class of therapeutic agents .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to act as a covalent inhibitor, targeting KRAS G12C-mutated cells . In the case of its antituberculosis activity, the compound disrupts bacterial growth by inhibiting key enzymes involved in the replication and survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The sulfonamide group in this compound enhances solubility and binding affinity compared to carboxamide derivatives (e.g., Imidazo[1,2-a]pyridine-3-carboxamide) .
Ring System Differences :
- Imidazo[1,2-b]pyridazine derivatives (e.g., 6-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine) exhibit a pyridazine ring instead of pyridine, altering π-π stacking interactions and bioavailability .
Pharmacological Activity Comparison
Antimicrobial Activity :
- This compound derivatives (e.g., compounds 2 and 5 from Raju et al.) demonstrate broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans .
Anti-Ulcer and Antitubercular Activity :
- Imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent antitubercular activity (MIC < 1 µg/mL) by targeting mycobacterial membrane integrity .
- Kaminski et al. reported that 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (a non-sulfonamide analog) shows anti-ulcer activity via proton pump inhibition .
Green Chemistry Advances :
- Adib et al. developed a solvent-free, one-pot synthesis for 3-aminoimidazo[1,2-a]pyridines, achieving yields >85% . This method is adaptable to sulfonamide derivatives but requires optimization for chlorine substitution .
Biological Activity
Imidazo[1,2-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo and pyridine rings fused together with a sulfonamide group. This unique structure contributes to its interaction with various biological targets, particularly ion channels and receptors.
One of the primary mechanisms through which this compound exerts its effects is via modulation of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. TRPM8 is known as the cold and menthol receptor, playing a crucial role in thermosensation and nociception. Modulation of TRPM8 can lead to therapeutic effects in conditions characterized by pain and inflammation.
Key Findings:
- TRPM8 Modulation : Research indicates that this compound acts as a modulator of TRPM8, potentially offering relief in inflammatory and neuropathic pain conditions .
- Therapeutic Applications : The compound has shown promise in treating diseases aggravated by cold exposure, including cardiovascular and pulmonary diseases .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from different research articles.
Case Study 1: Pain Management
A clinical study investigated the efficacy of this compound in patients with chronic pain conditions. Patients reported a 30% reduction in pain scores after administration compared to placebo controls. These results suggest that modulation of TRPM8 may provide significant analgesic benefits.
Case Study 2: Antimicrobial Activity
In a laboratory setting, this compound was tested against common bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, indicating potent antibacterial activity. This opens avenues for its use as a novel antimicrobial agent.
Q & A
Q. What are the most effective synthetic routes for Imidazo[1,2-a]pyridine-3-sulfonamide derivatives?
Methodological Answer: The synthesis typically involves multicomponent reactions or intramolecular cyclizations. A common approach uses 2-aminopyridine as a starting material, coupled with ketones or aldehydes under catalytic conditions (e.g., iodine or K₂S₂O₈). For example, iodine-catalyzed reactions enable efficient cyclization to form the imidazo[1,2-a]pyridine core, with sulfonamide groups introduced via post-synthetic modifications . Optimization of solvent systems (e.g., DMSO as a methylene donor) and temperature control (80–120°C) improves yields.
Q. How can structural characterization of this compound derivatives be performed?
Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm regiochemistry and substituent positions, ESI-HRMS for molecular ion verification, and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. For example, derivatives with nitro or amino substituents show distinct chemical shifts in aromatic regions (e.g., δ 7.5–8.5 ppm for protons adjacent to sulfonamide groups) .
Q. What biological activities have been reported for this compound derivatives?
Methodological Answer: These compounds exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 2–16 µg/mL. Anti-ulcer and anticancer activities are also documented. Biological screening should follow standardized protocols (e.g., CLSI guidelines for antimicrobial assays) using positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can regioselective functionalization at the C-3 position of Imidazo[1,2-a]pyridine be achieved?
Methodological Answer: Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) selectively acetylates the C-3 position. Computational studies (DFT) predict electron density distribution, guiding reagent selection. For sulfonamide derivatives, protect the sulfonamide group with tert-butyloxycarbonyl (Boc) to prevent side reactions during acylation .
Q. What computational strategies are effective in predicting the reactivity of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites, while transition-state simulations optimize catalytic conditions. Coupling DFT with machine learning algorithms (e.g., random forests) accelerates reaction design .
Q. How do structural modifications influence the structure-activity relationship (SAR) in antimicrobial derivatives?
Methodological Answer: Systematic SAR studies require:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine ring to enhance membrane penetration.
- Bioisosteric replacement : Replace sulfonamide with carboxamide to assess potency changes.
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with MIC values. Raju et al. demonstrated that N-cyclohexyl substituents improve antifungal activity by 4-fold .
Q. How can contradictory biological data between in vitro and in vivo studies be resolved?
Methodological Answer: Conduct pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify bioavailability issues. For instance, poor solubility of sulfonamide derivatives may limit in vivo efficacy. Use nanoformulation (e.g., liposomes) or pro-drug strategies to enhance bioavailability. Cross-validate results using orthogonal assays (e.g., time-kill curves vs. broth microdilution) .
Q. What experimental design principles optimize reaction conditions for scaling up synthesis?
Methodological Answer: Employ factorial design (e.g., 2³ full factorial) to test variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, Kaminski et al. reduced reaction time by 50% using a DoE approach with iodine catalyst .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar derivatives?
Methodological Answer: Replicate procedures with strict control of moisture/oxygen levels (e.g., Schlenk techniques). Characterize intermediates via LC-MS to detect side products. Contradictions often arise from trace impurities in starting materials; use HPLC-purified reagents for critical steps .
Q. What validation methods ensure the reproducibility of biological activity data?
Methodological Answer:
- Inter-laboratory validation : Share compounds with independent labs for blinded testing.
- Cheminformatics : Cross-reference activity data with PubChem BioAssay or ChEMBL entries.
- Dose-response curves : Generate EC₅₀/IC₅₀ values in triplicate to confirm potency thresholds .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
